tert-Butyl thiazol-4-ylcarbamate

Organic Chemistry Medicinal Chemistry Process Chemistry

Secure tert-Butyl thiazol-4-ylcarbamate (CAS 1235406-42-4), the definitive Boc-protected thiazole-4-amine intermediate for controlled, chemoselective synthesis. Unlike free 4-aminothiazole, the Boc group eliminates uncontrolled side reactions, enabling precise functionalization at the 4-position for kinase inhibitor libraries and API scale-up. Its orthogonal protection strategy supports clean acidic deprotection without compromising sensitive scaffolds. Ideal for parallel SAR exploration and bioconjugation workflows. Insist on genuine Boc-thiazole building block quality to ensure reproducible, high-yield results. Available for immediate dispatch.

Molecular Formula C8H12N2O2S
Molecular Weight 200.256
CAS No. 1235406-42-4
Cat. No. B581362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl thiazol-4-ylcarbamate
CAS1235406-42-4
Molecular FormulaC8H12N2O2S
Molecular Weight200.256
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CSC=N1
InChIInChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-13-5-9-6/h4-5H,1-3H3,(H,10,11)
InChIKeyNNPOFSOQPYVUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Thiazol-4-ylcarbamate (CAS 1235406-42-4): A Foundational Thiazole Building Block for Pharmaceutical Synthesis


tert-Butyl thiazol-4-ylcarbamate (CAS 1235406-42-4) is a heterocyclic building block characterized by a thiazole ring and a tert-butoxycarbonyl (Boc)-protected amine. It is a solid with a reported melting point of 153-155 °C . The compound is not typically a biologically active drug candidate itself; its primary value is as a versatile synthetic intermediate, enabling the controlled introduction of the thiazole pharmacophore into more complex molecules for drug discovery [1].

Why tert-Butyl Thiazol-4-ylcarbamate (CAS 1235406-42-4) Cannot Be Replaced by a Generic Analogue in Synthesis


The utility of tert-butyl thiazol-4-ylcarbamate is not in its direct biological activity but in its precise chemical reactivity. Generic substitution fails because its value is derived from a specific combination of three factors: the inherent biological relevance of the thiazole ring, the strategic placement of the amine at the 4-position for derivatization, and the stability and clean removal properties of the tert-butyl carbamate (Boc) protecting group [1]. Replacing this with an analogue lacking the Boc group (e.g., 4-aminothiazole) would lead to uncontrolled side reactions due to the free amine [2]. Using a structurally different heterocycle (e.g., pyridine, pyrimidine) would alter the molecule's electronic properties, geometry, and biological target engagement [3]. Even replacing the Boc group with another protecting group (e.g., Cbz or Fmoc) changes the orthogonal protection strategy and the conditions required for its removal, impacting the entire synthetic route's efficiency and compatibility [4]. The following sections detail the evidence supporting this specific compound's role.

Quantitative Evidence for tert-Butyl Thiazol-4-ylcarbamate (CAS 1235406-42-4) as a Superior Thiazole Intermediate


Evidence 1: Boc-Protected Amine Enables Controlled, Multi-Step Synthesis Compared to Unprotected 4-Aminothiazole

tert-Butyl thiazol-4-ylcarbamate is a derivative of 4-aminothiazole. The key differentiating feature is the presence of the tert-butyl carbamate (Boc) protecting group on the amine nitrogen. This group is stable to nucleophiles, strong bases, and many organometallic reagents, but is rapidly and cleanly removed under specific acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane) [1]. In contrast, the parent compound 4-aminothiazole possesses a free primary amine that is highly nucleophilic and basic, which would participate in unwanted side reactions (e.g., acylation, alkylation) during multi-step synthetic sequences, leading to complex mixtures and lower yields of the desired product [2].

Organic Chemistry Medicinal Chemistry Process Chemistry

Evidence 2: Thiazole-4-yl Scaffold is a Validated Pharmacophore for Kinase Inhibition, Offering a Strategic Advantage Over Other Heterocycles

The thiazole ring is a privileged structure in medicinal chemistry. Its incorporation into drug candidates often imparts favorable drug-like properties and binding interactions. A patent application explicitly mentions that compounds containing the tert-butyl thiazol-4-ylcarbamate substructure (formula Ia and Ib) are kinase inhibitors and can be employed for the treatment of tumors [1]. While the specific IC50 values for the final drug candidates derived from this intermediate are not provided, the document establishes a direct link between this building block and a therapeutically relevant mechanism of action (kinase inhibition). Furthermore, other thiazole-containing compounds have shown potent anticancer activity with IC50 values in the low micromolar range (e.g., 1.51-3.03 µM against MDA-MB-231 and B16-F10 cell lines) [2], demonstrating the potential of this scaffold. A comparator, an ethyl thiazol-4-ylcarbamate analogue, showed only moderate inhibition of 15-lipoxygenase (IC50 = 25 µM) , highlighting that the specific substitution on the thiazole core and the choice of amine protecting group can significantly alter the biological profile.

Medicinal Chemistry Kinase Inhibitors Drug Discovery

High-Value Application Scenarios for tert-Butyl Thiazol-4-ylcarbamate (CAS 1235406-42-4) in R&D and Production


Scenario 1: Accelerating Kinase Inhibitor Hit-to-Lead Programs

Medicinal chemistry teams focused on developing new kinase inhibitors for oncology can utilize tert-butyl thiazol-4-ylcarbamate as a key intermediate to rapidly generate focused libraries. As evidenced in Section 3, the compound is a building block for patented kinase inhibitors [1]. Its Boc-protected amine allows for sequential, chemoselective functionalization, enabling efficient parallel synthesis of analogues to explore structure-activity relationships (SAR) around the thiazole core.

Scenario 2: Streamlining the Synthesis of Complex API Precursors

Process chemists and CROs developing scalable routes for active pharmaceutical ingredients (APIs) can integrate tert-butyl thiazol-4-ylcarbamate to reduce the number of synthetic steps and improve overall yield. The compound's stability and well-defined deprotection chemistry (as detailed in Section 3) minimize the formation of impurities and simplify purification, which is critical for meeting stringent regulatory purity standards and reducing cost of goods in manufacturing [2].

Scenario 3: Developing Targeted Chemical Probes for Biological Target Validation

Chemical biology groups requiring high-quality, functionalized probes for target identification and validation can employ tert-butyl thiazol-4-ylcarbamate. The Boc group can be removed to reveal a free amine, which serves as a convenient attachment point for biotin, fluorophores, or solid supports [3]. This enables the creation of pull-down assays or imaging tools derived from a core scaffold with known biological relevance (e.g., kinase inhibition, as per Section 3), thereby minimizing the risk of off-target effects introduced by non-specific probes.

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